N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide
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Overview
Description
N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide is an organic compound with the molecular formula C18H16N2O2S2 and a molar mass of 356.46184 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and a methylene bridge connecting a phenyl group and a toluidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide typically involves the condensation of 3-toluidine with phenylmethanone, followed by the introduction of a thiophene sulfonamide group. The reaction conditions often require a catalyst, such as an acid or base, to facilitate the condensation reaction. The process may also involve heating to accelerate the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[phenyl(3-toluidino)methylene]-2-thiophenesulfonamide
- N-[phenyl(3-toluidino)methylene]-2-furansulfonamide
- N-[phenyl(3-toluidino)methylene]-2-pyrrolesulfonamide
Uniqueness
This compound is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to its furan and pyrrole analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H16N2O2S2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C18H16N2O2S2/c1-14-7-5-10-16(13-14)19-18(15-8-3-2-4-9-15)20-24(21,22)17-11-6-12-23-17/h2-13H,1H3,(H,19,20) |
InChI Key |
ZXFWVLIOHWGWGM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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